molecular formula C7H5F3N2O B1395193 3-Amino-6-(trifluoromethyl)picolinaldehyde CAS No. 1260666-43-0

3-Amino-6-(trifluoromethyl)picolinaldehyde

Cat. No. B1395193
M. Wt: 190.12 g/mol
InChI Key: VCYZKGOEBIFFNU-UHFFFAOYSA-N
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Description

3-Amino-6-(trifluoromethyl)picolinaldehyde is a chemical compound with the molecular formula C7H5F3N2O and a molecular weight of 190.12 . It is used in laboratory chemicals .


Synthesis Analysis

The synthesis of trifluoromethyl amines, such as 3-Amino-6-(trifluoromethyl)picolinaldehyde, has been reported in several studies . One method involves the trifluoromethylation of secondary amines using CF3SO2Na . Another method involves a formal umpolung reaction of SCF3 with the amine, resulting in the formation of thiocarbamoyl fluoride intermediates that can be transformed to N-CF3 .


Molecular Structure Analysis

The molecular structure of 3-Amino-6-(trifluoromethyl)picolinaldehyde consists of seven carbon atoms, five hydrogen atoms, three fluorine atoms, two nitrogen atoms, and one oxygen atom .

Scientific Research Applications

Metabolic and Nutritional Applications

  • Chromium picolinate was studied for its role in improving peripheral amino acid availability and brain monoamine function, suggesting potential antidepressant properties and enhancement of monoamine function (Franklin & Odontiadis, 2004).
  • Chromium sources, including chromium picolinate, were evaluated for their effects on growth performance, lipid metabolism, and antioxidant status in broilers, highlighting the potential for chromium compounds in nutritional applications (Han et al., 2020).

Biochemical and Physiological Effects

  • Research on zinc absorption by the rat ileum highlighted the role of low-molecular-weight ligands, like picolinate, in facilitating intestinal absorption of zinc, although picolinate was found to be a less effective ligand compared to certain amino acids and dipeptides (Wapnir et al., 1983).
  • Studies on 2-amino-3-carboxymuconate-6-semialdehyde decarboxylase expression indicated the influence of dietary factors like a high protein diet and the induction of diabetes on the enzyme's expression and activity, contributing to the understanding of metabolic pathways (Tanabe et al., 2002).

Therapeutic Potential and Mechanisms

  • A study on chromium(phenylalanine)3, a chromium complex, highlighted its potential therapeutic value in improving insulin sensitivity and glycemic control in type II diabetes, demonstrating the potential health benefits of chromium compounds (Yang et al., 2005).
  • Picolinic acid, a tryptophan metabolite, was shown to have varying effects on the metabolism of tryptophan to nicotinamide in rats, with potential implications for nutrition and toxicity (Shibata & Fukuwatari, 2014).

Safety And Hazards

3-Amino-6-(trifluoromethyl)picolinaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed .

properties

IUPAC Name

3-amino-6-(trifluoromethyl)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O/c8-7(9,10)6-2-1-4(11)5(3-13)12-6/h1-3H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYZKGOEBIFFNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-6-(trifluoromethyl)picolinaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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